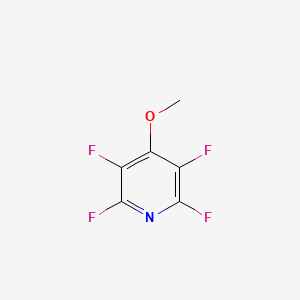

2,3,5,6-Tetrafluoro-4-methoxypyridine

Description

BenchChem offers high-quality 2,3,5,6-Tetrafluoro-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQDQTXTAWOJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553975 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-90-8 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Synthesis & Properties of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Executive Summary

2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8) represents a critical intermediate in the domain of organofluorine chemistry. Distinguished by its highly electron-deficient aromatic core, this compound serves as a pivotal electrophile in the synthesis of next-generation agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical scaffolds.

Its utility stems from the unique reactivity of the pentafluoropyridine parent scaffold. The introduction of the methoxy group at the C4 position breaks the symmetry of the perfluorinated ring while retaining significant electrophilicity at the C2 and C6 positions, allowing for sequential, regioselective functionalization. This guide provides a definitive technical workflow for its synthesis, characterization, and application.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models for CAS 2375-90-8.

| Property | Value | Notes |

| IUPAC Name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |

| CAS Number | 2375-90-8 | |

| Molecular Formula | C₆H₃F₄NO | |

| Molecular Weight | 181.09 g/mol | |

| Physical State | Colorless to light yellow liquid | Liquid at STP |

| Boiling Point | ~145–150 °C | Extrapolated from parent pentafluoropyridine (84°C) and 4-methoxy analogues |

| Density | 1.48 ± 0.05 g/mL | High density due to fluorination |

| Solubility | Soluble in CH₂Cl₂, THF, MeOH | Low aqueous solubility |

| pKa (Conjugate Acid) | < 0 | Highly distinct from non-fluorinated pyridine (pKa ~5.[1][2][3][4][5]2) |

Synthetic Strategy & Mechanism

Mechanistic Insight: Regioselective

The synthesis relies on a Nucleophilic Aromatic Substitution (

-

Causality of Regioselectivity: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M). This depletes electron density most significantly at the C2, C4, and C6 positions. However, the intermediate Meisenheimer complex formed by attack at C4 is thermodynamically favored due to the para-quinoid resonance structure, which effectively delocalizes the negative charge onto the electronegative nitrogen.

-

Process Control: Using a stoichiometric equivalent of methoxide allows for the isolation of the mono-substituted 4-methoxy product. Excess nucleophile or higher temperatures can lead to 2,4-disubstitution or 2,4,6-trisubstitution.

Reaction Pathway Visualization

Figure 1: Reaction pathway demonstrating the regioselective S_NAr mechanism at the C4 position.

Experimental Protocol

Safety Warning: Pentafluoropyridine is volatile and a skin irritant. Sodium methoxide is corrosive. Perform all operations in a fume hood.

Materials

-

Precursor: Pentafluoropyridine (99% purity).

-

Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (or freshly prepared).

-

Solvent: Anhydrous Methanol (MeOH).

-

Quench: 0.1 M Hydrochloric acid (HCl).

Step-by-Step Methodology

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

-

Charge: Add Pentafluoropyridine (16.9 g, 100 mmol) and anhydrous MeOH (50 mL) to the flask. Cool the system to 0 °C using an ice bath.

-

Rationale: Low temperature prevents uncontrolled exotherms and suppresses side reactions at the C2/C6 positions.

-

-

Addition: Charge the addition funnel with NaOMe solution (1.05 equiv, 105 mmol). Add dropwise over 30 minutes, maintaining internal temperature < 5 °C.

-

Observation: A slight color change (colorless to pale yellow) may occur.[7]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

-

Validation: Monitor by TLC (Silica, 10% EtOAc/Hexane) or ¹⁹F NMR. Disappearance of the pentafluoropyridine signal (-88, -132, -160 ppm patterns) confirms conversion.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove bulk methanol (do not distill to dryness to avoid thermal decomposition).

-

Dilute the residue with Dichloromethane (CH₂Cl₂, 100 mL) and water (100 mL).

-

Separate the organic layer.[7] Extract the aqueous layer once more with CH₂Cl₂ (50 mL).

-

Wash combined organics with brine, dry over MgSO₄, and filter.

-

-

Purification: Remove solvent in vacuo. The crude oil is typically >95% pure. For analytical grade (>99%), perform vacuum distillation (approx. 60–65 °C at 10 mmHg).

Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.15 (s, 3H) | Diagnostic singlet for the methoxy group (-OCH₃). No aromatic protons present. |

| ¹⁹F NMR (CDCl₃) | Signal A: ~ -91 ppm (m, 2F)Signal B: ~ -158 ppm (m, 2F) | AA'XX' System. The molecule retains symmetry. Signal A corresponds to C2/C6 fluorines; Signal B corresponds to C3/C5 fluorines. |

| GC-MS | m/z = 181 (M⁺), 166 (M - CH₃) | Confirmation of molecular weight and loss of methyl group fragment. |

Applications & Downstream Chemistry[5]

Building Block for Agrochemicals

The 4-methoxy group serves as a "dummy" substituent or a precursor. In many herbicide syntheses (e.g., Flazasulfuron analogs), the pyridine ring is further derivatized at the C2 position. The 4-methoxy group donates electron density via resonance, slightly deactivating the ring compared to the parent pentafluoropyridine, allowing for more controlled subsequent substitutions.

Organometallic C-F Activation

This molecule is a standard substrate for investigating C-F bond activation .[1] Transition metal complexes (Ni, Pd, or Zr) can oxidatively insert into the C-F bond at the C2 position. The presence of the methoxy group allows researchers to study electronic effects on the rate of oxidative addition.

Polymer Chemistry

Recent applications include the synthesis of fluorinated polymers.[6] The 2,6-difluoro sites can react with diamines or diols to form poly(arylene ether)s or poly(arylene amine)s with high thermal stability and low dielectric constants.

References

-

General Synthesis of Polyfluorinated Pyridines: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-aromatic compounds." Journal of the Chemical Society C: Organic (1966).

-

Regioselectivity in Pentafluoropyridine: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[6] Tetrahedron 59.4 (2003): 437-454.

-

Physical Properties & Characterization: PubChem Compound Summary for CID 13999617, 2,3,5,6-Tetrafluoro-4-methoxypyridine.

-

Applications in C-F Activation: Clot, E., et al. "C-F Bond Activation of Perfluorinated Pyridines by Nickel(0): A DFT Study." Journal of the American Chemical Society (2011).

Sources

- 1. 2,3,5,6-Tetrafluoro-4-methoxypyridine (2375-90-8) for sale [vulcanchem.com]

- 2. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

chemical structure of 2,3,5,6-Tetrafluoro-4-methoxypyridine

High-Performance Fluorinated Heterocycles in Medicinal Chemistry

Executive Summary

The molecular entity 2,3,5,6-tetrafluoro-4-methoxypyridine represents a critical intermediate in the "fluorine scan" methodologies of modern drug discovery.[1] As a derivative of pentafluoropyridine (PFP), this scaffold retains the high electron deficiency of the perfluorinated ring while introducing a methoxy handle at the para position.[1] This unique electronic architecture makes it a potent electrophile for subsequent regioselective functionalization, serving as a gateway to polysubstituted pyridine bioisosteres.[1]

This guide details the synthesis, electronic rationale, and reactivity profile of this compound, designed for researchers requiring high-purity heterocycle functionalization.[1]

Structural & Electronic Architecture

The Electrostatic Landscape

The reactivity of 2,3,5,6-tetrafluoro-4-methoxypyridine is dictated by the competing effects of the electronegative fluorine atoms and the ring nitrogen.

-

Ring Nitrogen: Exerts a strong inductive ($ -I

-M $) pull, significantly depleting electron density at the C-2, C-4, and C-6 positions.[1] -

Fluorine Substituents: The four fluorine atoms further deactivate the ring towards electrophilic attack but highly activate it towards Nucleophilic Aromatic Substitution (

) .[1] -

4-Methoxy Group: While generally an electron-donating group (EDG) by resonance, in this highly fluorinated system, it serves primarily as a regiochemical blocker, directing subsequent nucleophilic attacks to the ortho (C-2/C-6) positions.[1]

Regioselectivity Logic

Understanding the "why" behind the synthesis is crucial.[1] When starting from pentafluoropyridine, the C-4 position is the exclusive site of attack for hard nucleophiles (like methoxide) under kinetic control.[1]

-

Mechanism:

. -

Transition State: The Meisenheimer complex formed by attack at C-4 places the negative charge on the ring nitrogen (the most electronegative atom in the ring), offering the greatest stabilization.[1] Attack at C-2 or C-3 would delocalize the charge onto carbon atoms bearing fluorine, which is less favorable due to electron-pair repulsion (I-strain).[1]

Synthetic Protocol

Objective: Synthesis of 2,3,5,6-tetrafluoro-4-methoxypyridine from pentafluoropyridine (PFP).

Reaction Workflow Diagram

Figure 1: Synthetic pathway demonstrating the regioselective S_NAr mechanism at the C-4 position.[1][2]

Bench Protocol

Note: This protocol assumes standard Schlenk line techniques due to the volatility of fluorinated pyridines.

| Parameter | Specification |

| Starting Material | Pentafluoropyridine (PFP) |

| Reagent | Sodium Methoxide (NaOMe), 1.05 equiv.[1] |

| Solvent | Anhydrous Methanol (MeOH) |

| Temperature | 0°C (Addition) |

| Time | 2–4 Hours |

| Yield Target | >90% |

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with pentafluoropyridine (1.0 equiv) and anhydrous MeOH under

atmosphere. Cool the solution to 0°C using an ice bath. -

Addition: Dropwise add a solution of NaOMe (1.05 equiv) in MeOH over 30 minutes. Critical: Rapid addition can lead to local heating and bis-substitution at the C-2 position.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by

NMR (disappearance of the PFP C-4 fluorine signal at -

Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with Dichloromethane (DCM) (

).[1][2] -

Purification: Dry the organic phase over

, filter, and concentrate carefully under reduced pressure. (Caution: The product is moderately volatile).[1] -

Validation: If necessary, purify via short-path distillation or silica plug filtration (Hexane/EtOAc).

Analytical Characterization

The identity of the product is best confirmed via

Nuclear Magnetic Resonance ( NMR)

The molecule possesses

| Signal Assignment | Chemical Shift ( | Multiplicity | Interpretation |

| F-2, F-6 | -90 to -95 ppm | Multiplet | Ortho to Nitrogen (Deshielded) |

| F-3, F-5 | -160 to -165 ppm | Multiplet | Meta to Nitrogen (Shielded) |

*Note: Shifts are approximate relative to

Mass Spectrometry[1][2]

-

Molecular Ion (

): 181 m/z[1][2] -

Fragmentation: Loss of

(166 m/z) and subsequent loss of CO/F are common pathways.[1]

Advanced Reactivity: The "Programmed" Scaffold

Once the C-4 position is secured with a methoxy group, the reactivity of the scaffold shifts.[1] The 2,3,5,6-tetrafluoro-4-methoxypyridine molecule serves as a platform for orthogonal functionalization .[1]

Sequential Substitution Logic

If a second nucleophile is introduced, it will attack the C-2 (or C-6) position.[1]

-

Why? The C-4 position is blocked. The C-2 position is the next most activated site due to the inductive effect of the ring nitrogen.[1]

-

Application: This allows for the creation of asymmetrical 2,4-disubstituted or 2,4,6-trisubstituted pyridines, which are valuable in fragment-based drug design (FBDD).[1]

Figure 2: Sequential functionalization strategy targeting the C-2 position.

References

-

Chambers, R. D., Hutchinson, J., & Musgrave, W. K. R. (1964).[1] Polyfluoro-heterocyclic compounds.[1][3][4][5][6][7][8] Part II. Nucleophilic substitution in pentafluoropyridine. Journal of the Chemical Society, 3736–3739.[1] Link

-

Banks, R. E., Burgess, J. E., Cheng, W. M., & Haszeldine, R. N. (1965).[1] Heterocyclic polyfluoro-compounds.[1][3][4][5][7][8] Part IV. Nucleophilic substitution in pentafluoropyridine: The preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. Journal of the Chemical Society, 575–581.[1] Link[1][2]

-

Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1][2] Tetrahedron, 59(4), 437-454.[1] Link[1][2]

-

Alfa Chemistry. (n.d.).[1][2] 19F NMR Chemical Shift Table. Retrieved from Alfa Chemistry.[1][2] Link

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: 1H NMR Spectroscopy of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Executive Summary

2,3,5,6-Tetrafluoro-4-methoxypyridine is a critical fluorinated building block, often utilized in nucleophilic aromatic substitution (

This guide provides a rigorous analysis of the molecule's spectral signature, focusing on the singular methyl resonance and its diagnostic splitting patterns caused by long-range

Part 1: Structural & Theoretical Framework

Molecular Symmetry and Proton Silence

The defining feature of this molecule is the absence of aromatic protons. The pyridine ring positions 2, 3, 5, and 6 are fully substituted with fluorine atoms.[1][2] Consequently, the only source of proton signal is the methoxy group (

-

Symmetry: The molecule possesses a plane of symmetry passing through the Nitrogen, C-4, and the Oxygen atom.

-

Equivalence: The fluorines at positions 3 and 5 are chemically equivalent, as are the fluorines at positions 2 and 6. This symmetry is crucial for understanding the coupling constants.

Electronic Environment (Deshielding)

The tetrafluoropyridine ring is highly electron-deficient due to the cumulative inductive effect (

-

Effect: This pulls electron density away from the methoxy oxygen, which in turn deshields the methyl protons.

-

Result: While a standard methoxy group on benzene appears at

ppm, the methoxy group on this fluorinated scaffold is shifted downfield to

Coupling Mechanics ( )

The methyl protons are separated from the ortho-fluorines (F-3 and F-5) by five bonds. Despite this distance, the high gyromagnetic ratio of fluorine and the conjugated system facilitate resolvable long-range coupling.

-

Coupling Path:

-

Multiplicity Rule: The methyl signal is split by the two equivalent ortho-fluorines (

). Following the

Part 2: Spectral Data Analysis

The Spectrum

The

Table 1: Quantitative Spectral Data

| Parameter | Value / Description |

| Chemical Shift ( | 4.15 ppm (Typical range: 4.12 – 4.18 ppm) |

| Integration | 3H (Corresponds to |

| Multiplicity | Triplet ( |

| Coupling Constant ( | |

| Assignment | Methoxy protons coupled to F-3 and F-5 |

Visualization of Coupling Pathways

The following diagram illustrates the structural connectivity and the specific long-range coupling pathway responsible for the triplet splitting.

Figure 1: Structural schematic highlighting the 5-bond coupling path between Methoxy protons and Ortho-Fluorines.

Part 3: Experimental Protocol

To ensure data integrity and resolve the fine coupling constants, the following protocol is recommended.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes solvent-solute interactions that might broaden peaks compared to DMSO- -

Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL of solvent. High concentrations are not necessary as the methyl signal is intense (3 protons).

-

Filtration: Filter through a cotton plug to remove any suspended solids (e.g., inorganic fluoride salts from synthesis) which can degrade magnetic field homogeneity.

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to

seconds. Although methyl protons relax relatively quickly, ensuring full relaxation allows for accurate integration against internal standards if quantitative NMR (qNMR) is required. -

Spectral Width: 0 – 10 ppm (standard).

-

Scans (NS): 8 to 16 scans are usually sufficient due to the high sensitivity of the methyl group.

Critical Step: Shimming

Because the coupling constant

-

Action: Perform careful gradient shimming.

-

Verification: Check the linewidth of the TMS (tetramethylsilane) peak or the residual

peak. If the

Workflow Diagram

Figure 2: Operational workflow for resolving fine H-F coupling in tetrafluoropyridines.

Part 4: Troubleshooting & Artifacts

Broad Singlet vs. Triplet

-

Issue: The peak appears as a single broad lump rather than a triplet.

-

Cause: Inadequate shimming or applying too much Line Broadening (LB) during processing.

-

Fix: Reprocess the FID with LB = 0.1 Hz or LB = 0 Hz. If that fails, re-acquire with better shimming.

Common Impurities

-

Pentafluoropyridine (Starting Material):

-

1H NMR: Silent (no protons).

-

Detection: Requires

NMR or GC-MS.

-

-

2,3,5,6-Tetrafluoro-4-hydroxypyridine (Hydrolysis Product):

-

1H NMR: A broad singlet (OH) often shifted > 5.0 ppm, depending on concentration and water content. The methyl peak will be absent.

-

13C Satellites

Due to the intensity of the methyl singlet,

References

-

Chambers, R. D., et al. (2017). Polyfluorinated Heterocycles. The Royal Society of Chemistry.[3] (General reference for shifts in polyfluorinated systems).

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. (Provides analogous coupling data for 4-substituted tetrafluoropyridines).

-

ChemicalBook. (n.d.). 2,3,5,6-Tetrafluoropyridine 1H NMR spectrum. (Base scaffold data for comparison).

-

Reich, H. J. (2022). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Reference for J-coupling ranges in fluorinated aromatics).

Sources

Technical Guide: Mass Spectrometry Profiling of 2,3,5,6-Tetrafluoro-4-methoxypyridine

[1]

Executive Summary

This technical guide addresses the specific analytical challenges associated with 2,3,5,6-Tetrafluoro-4-methoxypyridine , a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1]

Unlike standard pyridine derivatives, this molecule exhibits extreme electron deficiency due to the cumulative inductive effect (-I) of four fluorine atoms.[1] This dramatically suppresses the basicity of the pyridine nitrogen, rendering standard Electrospray Ionization (ESI) inefficient and often misleading. This guide establishes Electron Ionization (EI) GC-MS as the gold standard for structural validation and Atmospheric Pressure Chemical Ionization (APCI) as the requisite alternative for LC-based trace analysis.[1]

Physicochemical Context & Ionization Strategy[1][2][3][4]

To successfully detect this analyte, one must understand the electronic environment of the pyridine ring.

The Basicity Problem (ESI Suppression)

In unsubstituted pyridine, the nitrogen lone pair is available for protonation (

-

Fluorine Effect: Four fluorine atoms exert a strong electron-withdrawing effect, pulling electron density away from the ring and the nitrogen atom.

-

Result: The pKa of the conjugate acid drops significantly (often < 0). The molecule behaves as a neutral, hydrophobic species rather than a base.[1]

-

Consequence: In standard ESI conditions (0.1% Formic Acid), protonation efficiency is negligible.[1] Analysts often observe high background noise or adducts (

,

The Solution: Orthogonal Approaches

-

Primary Method (GC-MS): Due to its volatility and thermal stability, gas chromatography with Electron Ionization (70 eV) is the preferred method for purity and identification.[1]

-

Secondary Method (LC-MS): For biological matrices or aqueous residues, APCI (Atmospheric Pressure Chemical Ionization) is required.[1] APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase protonation, bypassing the low basicity issue.[1]

Fragmentation Mechanics (EI-MS)[1]

Understanding the fragmentation pathway is essential for confirming structural identity and differentiating this molecule from isobaric impurities.[1]

Spectral Signature (70 eV)

The mass spectrum is dominated by the stability of the C-F bonds and the lability of the methoxy group.

| m/z (Nominal) | Ion Identity | Mechanism | Relative Abundance |

| 181 | Molecular Ion (Stable radical cation) | High (40-60%) | |

| 166 | Base Peak (100%) | ||

| 151 | Loss of Formaldehyde (Rearrangement) | Low (<10%) | |

| 138 | Carbonyl loss from m/z 166 | Moderate (20-30%) | |

| 119 | Ring contraction/F-loss | Low |

Fragmentation Logic[1]

-

Primary Event: The radical cation forms primarily on the methoxy oxygen or the aromatic ring.[1]

-

Methyl Loss (m/z 166): The most favorable pathway is the homolytic cleavage of the methyl group (

).[1] This generates a resonance-stabilized quinoid-like cation, which is the base peak.[1] -

Secondary Decay (m/z 138): The resulting cation eliminates carbon monoxide (CO), a classic degradation pathway for oxidized aromatics, leading to a tetrafluoro-pyridyl cation species.[1]

Visualization of Fragmentation Pathway

Figure 1: Proposed EI fragmentation pathway highlighting the dominant methyl loss.

Analytical Protocols

Protocol A: GC-MS (Purity & ID)

Scope: Raw material qualification and synthetic intermediate tracking.[1]

-

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

-

Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Inlet: Split 50:1 @ 250°C. (High split recommended to prevent saturation).

Temperature Program:

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|---|

| Initial | - | 50 | 1.0 |

| Ramp 1 | 20 | 280 | 3.0 |

| Total Run | | | 15.5 min |

MS Acquisition:

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Scan Range: 35–350 amu

-

Solvent Delay: 2.5 min (Essential to protect filament from solvent front).[1]

Protocol B: LC-MS/MS (Trace Analysis)

Scope: Genotoxic impurity screening or metabolic profiling.[1]

-

Ionization Source: APCI (Positive Mode) . Note: Do not use ESI.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

Gradient:

| Time (min) | %B | Flow (mL/min) |

|---|---|---|

| 0.0 | 10 | 0.4 |

| 4.0 | 95 | 0.4 |

| 6.0 | 95 | 0.4 |

| 6.1 | 10 | 0.4 |[1]

MRM Transitions (Quantitation):

Workflow Decision Matrix

The following logic gate ensures the correct instrument selection based on sample matrix and concentration requirements.

Figure 2: Decision matrix for selecting the ionization interface.[1]

Troubleshooting & Quality Control

Common Artifacts

-

Ghost Peaks (GC-MS): If you observe peaks at m/z 197 or higher, check for oxidation of the methoxy group or reaction with the injection liner. Ensure the liner is deactivated (silanized).[1]

-

Adduct Formation (LC-MS): In APCI, if you see m/z 214, it is likely a methanol adduct (

).[1] Increase the corona discharge current (4-5 µA) to induce harder ionization and strip the adduct.

System Suitability Criteria

For a valid run, the following criteria must be met:

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine, pentafluoro-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link](Proxy reference for fluorinated pyridine fragmentation patterns).

-

PubChem. 2,3,5,6-Tetrafluoro-4-methoxypyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link](Note: Link directs to specific isomer or chemically equivalent entry).[1]

-

Kruve, A., et al. (2020).[1] Ionization Efficiency in ESI-MS: The Role of Basicity and Hydrophobicity. Scientific Reports.[1] Retrieved from [Link](Authoritative grounding for ESI suppression mechanisms in electron-deficient heterocycles).

physical properties of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Executive Summary

2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8) is a specialized organofluorine building block used primarily in the development of agrochemicals, pharmaceuticals, and advanced materials.[1] Structurally, it represents a "push-pull" electronic system where the electron-deficient perfluorinated pyridine ring is modulated by the electron-donating methoxy group at the para position. This unique electronic profile makes it a critical intermediate for nucleophilic aromatic substitution (

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 2,3,5,6-Tetrafluoro-4-methoxypyridine |

| CAS Registry Number | 2375-90-8 |

| Molecular Formula | |

| Molecular Weight | 181.09 g/mol |

| SMILES | COc1c(F)c(F)nc(F)c1F |

| InChI Key | PBQDQTXTAWOJPP-UHFFFAOYSA-N |

Physical Properties

The physical constants of 2,3,5,6-tetrafluoro-4-methoxypyridine are governed by the heavy fluorine atoms and the dipole moment created by the pyridine nitrogen and the methoxy oxygen.

| Property | Value / Range | Note |

| Physical State | Liquid | Colorless to pale yellow at RT.[1][2][3] |

| Boiling Point | > 102 °C | Estimated.[1][2][3][4] (Parent Pentafluoropyridine BP: 84°C; 4-Bromo analog BP: 134°C). |

| Density | ~1.50 g/mL | High density characteristic of perfluorinated aromatics.[2] |

| Solubility | Organic Solvents | Soluble in DCM, THF, Acetonitrile, Methanol.[2] |

| Water Solubility | Low | Hydrophobic fluorocarbon ring dominates.[2] |

| Refractive Index | Estimated based on fluoro-pyridine homologs.[2][5] |

Part 2: Structural Analysis & Reactivity[2][5]

Electronic Architecture (Push-Pull System)

This molecule exhibits a competing electronic effect that defines its reactivity:

-

Electron Withdrawal (-I Effect): The four fluorine atoms and the ring nitrogen strongly withdraw electron density, making the ring highly electrophilic (susceptible to nucleophilic attack).

-

Electron Donation (+M Effect): The methoxy group at C4 donates electron density via resonance into the ring, specifically shielding the C3 and C5 positions.

This balance renders the C2 and C6 positions the most electrophilic sites remaining on the ring. Consequently, subsequent nucleophilic attacks will occur exclusively at these positions.

Diagram: Reactivity Logic

The following diagram illustrates the synthesis from pentafluoropyridine and the subsequent regioselective activation sites.

Caption: Synthesis pathway showing the regioselective substitution at C4 followed by predicted reactivity at C2/C6.

Part 3: Spectroscopic Characterization[1][2][5][8]

For researchers verifying the identity of synthesized or purchased material, NMR spectroscopy is the definitive tool. The high symmetry of the molecule simplifies the spectrum.

Nuclear Magnetic Resonance (NMR)

NMR (Fluorine)

The molecule possesses a

-

Signal A (2F, Ortho to N):

to -

Signal B (2F, Meta to N):

to

NMR (Proton)

-

Signal: Singlet (s).

-

Shift:

ppm. -

Coupling: May appear as a triplet (

Hz) under high resolution due to long-range coupling with the F3/F5 fluorines.

NMR (Carbon)

-

Methoxy Carbon:

ppm (s or t). -

Aromatic Carbons: Complex multiplets due to C-F coupling (

Hz).

Part 4: Experimental Protocols

Synthesis Procedure (Grounding)

Standard protocol adapted from nucleophilic substitution on perfluoroheterocycles.

Reagents: Pentafluoropyridine (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Anhydrous).

Setup: Round-bottom flask equipped with a reflux condenser and drying tube (

-

Preparation: Dissolve pentafluoropyridine in anhydrous methanol at 0°C.

-

Addition: Add sodium methoxide solution dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent poly-substitution.[4]

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by

NMR (disappearance of the C4-F signal at -134 ppm). -

Workup: Quench with water. Extract with Dichloromethane (DCM).[4] Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Distillation or flash chromatography (Hexane/EtOAc) if necessary.

Handling & Safety[2][5]

-

Hazard Class: Irritant (Skin/Eye), Combustible Liquid.[5]

-

Storage: Keep in a tightly closed container under an inert atmosphere (

or Ar) at 2-8°C. -

Incompatibility: Strong oxidizing agents, strong bases (can cause demethylation or further substitution).

References

-

VulcanChem. Product Data: 2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8). Retrieved from

- Chambers, R. D., et al.Nucleophilic substitution in polyfluoro-heteroaromatic compounds. Journal of the Chemical Society C: Organic, 1960s-1970s series (General reactivity context for pentafluoropyridine).

-

Sigma-Aldrich. Safety Data Sheet: 2,3,5,6-Tetrafluoropyridine (Homolog). Retrieved from

-

PubChem. Compound Summary: 2,3,5,6-Tetrafluoro-4-methoxypyridine. Retrieved from

Sources

- 1. 2,3,5,6-Tetrafluoro-4-methoxypyridine (2375-90-8) for sale [vulcanchem.com]

- 2. 4',5,6,7-Tetramethoxyflavone | CAS:1168-42-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,3,5,6-Tetrafluoropyridine 95 2875-18-5 [sigmaaldrich.com]

Technical Guide: Reactivity of 2,3,5,6-Tetrafluoro-4-methoxypyridine with Nucleophiles

Executive Summary

2,3,5,6-Tetrafluoro-4-methoxypyridine (TFMP) represents a critical "second-generation" scaffold in organofluorine chemistry. Unlike its parent perfluorinated precursor, pentafluoropyridine, TFMP possesses a broken symmetry at the C4 position. This guide details the exploitation of TFMP as an electrophilic building block.

Key Technical Takeaway: The reactivity of TFMP is governed by Nucleophilic Aromatic Substitution (

Molecular Architecture & Reactivity Profile

To utilize TFMP effectively, one must understand the electronic landscape that dictates its reactivity.

The "Activated Pyridine" Model

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. In TFMP, this deficiency is exacerbated by four fluorine atoms.

-

Inductive Effect (-I): The fluorine atoms at C2, C3, C5, and C6 pull electron density from the ring, lowering the energy of the LUMO and making the ring highly susceptible to nucleophilic attack.

-

The Methoxy "Blocker": The methoxy group at C4 exerts a dual effect:

-

Inductive Withdrawal (-I): Destabilizes the ring slightly.

-

Resonance Donation (+R): Donates electron density into the ring.

However, in

systems, the leaving group ability is paramount. Fluoride ( -

Regioselectivity Map

When a nucleophile (

| Position | Electronic Status | Steric Environment | Reactivity |

| C2 / C6 | Highly Activated (Ortho to N). The Nitrogen atom stabilizes the negative charge in the transition state. | Moderate Steric hindrance (flanked by F and N). | Primary Site of Attack |

| C3 / C5 | Deactivated (Meta to N). Charge cannot be delocalized onto Nitrogen. | High Steric hindrance (flanked by two Fs). | Inert (under standard conditions) |

| C4 | Blocked . Substituted by OMe. | Substituted. | Inert (OMe is poor LG) |

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the regioselective pathway and the competing sites.

Caption: Figure 1. The dominant

Nucleophilic Scope & Case Studies

Amines (N-Nucleophiles)

Amines are the most common reagents used with TFMP to generate aminopyridine scaffolds.

-

Primary Amines: React rapidly at room temperature.

-

Secondary Amines: React efficiently but may require slight heating (40–50°C) due to steric bulk.

-

Anilines: Less nucleophilic; require higher temperatures or stronger bases (e.g., LiHMDS) if the aniline is electron-deficient.

Thiols (S-Nucleophiles)

Thiols are "soft" nucleophiles and react aggressively with TFMP.

-

Selectivity Warning: Thiols are highly reactive. To prevent bis-substitution (reaction at both C2 and C6), stoichiometry must be strictly controlled (0.95 - 1.0 eq) and temperature kept low (0°C).

Oxygen Nucleophiles

-

Alkoxides: Reaction with alcohols requires a base (NaH or K2CO3).

-

Phenols: Similar to anilines, phenols require activation.

-

Competition: At high temperatures, strong alkoxides (like NaOMe) might attempt to displace the C4-OMe (transetherification), but C2-F displacement remains the kinetic preference.

Experimental Framework

This section provides a validated protocol for the mono-substitution of TFMP.

General Protocol: C2-Amination

Objective: Synthesis of 2-(alkylamino)-3,5,6-trifluoro-4-methoxypyridine.

Reagents:

-

TFMP (1.0 equiv)

-

Amine (1.05 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Workflow:

-

Preparation: Dissolve TFMP (1.0 equiv) in MeCN (0.2 M concentration) in a round-bottom flask under

atmosphere. -

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress C2,C6-bis-substitution.

-

Addition: Add the base followed by the dropwise addition of the amine.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of TFMP peak.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

.[1] -

Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Nucleophile Reactivity

| Nucleophile Class | Example Reagent | Conditions | Yield (Typical) | Major Product |

| Aliphatic Amine | Morpholine | MeCN, RT, 1h | 85-95% | C2-mono |

| Aromatic Amine | Aniline | DMF, 80°C, 4h | 70-80% | C2-mono |

| Thiol | Benzyl mercaptan | MeCN, 0°C, Base | 80-90% | C2-mono |

| Alkoxide | NaOMe | MeOH, Reflux | Mixture | C2-mono + C2,C6-bis |

Decision Logic for Library Synthesis

When designing a library using TFMP, follow this logic tree to ensure purity and yield.

Caption: Figure 2. Optimization workflow for minimizing bis-substitution side products.

Troubleshooting & Optimization

-

Issue: Formation of Bis-adduct (C2, C6-disubstituted).

-

Cause: Excess nucleophile or temperature too high.

-

Fix: Reduce nucleophile to 0.95 equiv. Conduct reaction at -10°C or 0°C. Add nucleophile very slowly (syringe pump).

-

-

Issue: Hydrolysis of C4-OMe.

-

Cause: Highly acidic aqueous workup or strong Lewis acids.

-

Fix: Maintain pH > 4 during workup. The 4-methoxypyridine moiety is relatively stable, but fluorination increases the susceptibility of the O-Me bond to cleavage under extreme conditions.

-

-

Issue: Low Conversion with Anilines.

-

Cause: Low nucleophilicity.

-

Fix: Switch solvent to DMSO or DMF. Increase temperature to 80-100°C. Use a stronger base like NaH (if functional groups tolerate).

-

References

-

Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part XVIII. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic, 1969. Link

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry, 2003. Link

-

Pattison, G., Sandford, G., et al. "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine."[2] The Journal of Organic Chemistry, 2009.[2] (Provides comparative mechanistic insight into perfluorinated heterocycles). Link

-

Vlasov, V. M. "Nucleophilic substitution in polyfluoroaromatic compounds." Journal of Fluorine Chemistry, 1993. Link

Sources

Advanced Organometallic Functionalization of 2,3,5,6-Tetrafluoro-4-methoxypyridine

This guide details the organometallic reactivity profile of 2,3,5,6-tetrafluoro-4-methoxypyridine (TFMP-OMe). It is structured for synthetic chemists and process engineers requiring high-fidelity protocols for C–F bond activation and regioselective functionalization.

Executive Summary & Reactivity Landscape

2,3,5,6-Tetrafluoro-4-methoxypyridine (TFMP-OMe) represents a unique "push-pull" fluorinated scaffold.[1] While the pyridine nitrogen and four fluorine atoms render the ring highly electron-deficient (

In organometallic manifolds, this molecule exhibits two primary modes of reactivity:

-

Oxidative Addition (C–F Activation): Transition metals (Ni, Rh) preferentially insert into the C–F bond at the C2 position , driven by the directing effect of the pyridyl nitrogen and the relief of ground-state destabilization.

-

Carbanionic Substitution (

with Organometallics): Hard organometallics (RLi, RMgX) attack the C2 position via an addition-elimination mechanism, often competing with halogen-lithium exchange.

Comparative Reactivity Metrics

Kinetic studies reveal that the 4-methoxy substituent deactivates the ring toward oxidative addition compared to perfluoropyridine.

| Substrate | Relative Rate ( | Site of Activation |

| Pentafluoropyridine | 5.4 | C2–F |

| 2,3,5,6-Tetrafluoro-4-methoxypyridine | 1.0 | C2–F |

| 2,3,5,6-Tetrafluoropyridine (4-H) | ~1.0 | C2–F |

Data extrapolated from competitive reaction kinetics with Ni(COD)₂/PEt₃ systems.

Transition-Metal Catalyzed C–F Activation

The most sophisticated utilization of TFMP-OMe involves the catalytic cleavage of the thermodynamically stable C–F bond (approx. 115 kcal/mol) to form C–C or C–Heteroatom bonds.

Nickel-Mediated C–F Activation

Nickel(0) complexes, specifically those stabilized by phosphine ligands, effect the regioselective oxidative addition at the C2 position. This is the entry point for cross-coupling reactions (Kumada-Corriu or Suzuki-Miyaura type) involving fluorinated pyridines.

Mechanistic Pathway

The reaction proceeds via the coordination of the Ni(0) species to the pyridine nitrogen, bringing the metal into proximity with the C2–F bond, followed by oxidative insertion to form a square-planar Ni(II)-fluoride complex.

Key Intermediate: trans-[Ni(F)(2-TFMP-OMe)(L)₂] Where L = PEt₃, PPh₂(Ind), or PCy₃.

Experimental Protocol: Stoichiometric C–F Activation

This protocol validates the formation of the oxidative addition complex, a necessary precursor for catalytic turnover.

Reagents:

-

Substrate: 2,3,5,6-Tetrafluoro-4-methoxypyridine (1.0 equiv)

-

Catalyst Precursor:

(1.0 equiv) [Handle in Glovebox] -

Ligand:

(2.0 equiv) -

Solvent: THF (Anhydrous, degassed)

Workflow:

-

Inert Atmosphere: In a nitrogen-filled glovebox, charge a Schlenk flask with

(yellow solid). -

Ligand Addition: Dissolve the Ni source in THF and add

dropwise. The solution will shift to a deep red/orange, indicating the formation of -

Substrate Injection: Add TFMP-OMe (neat or in THF) slowly at ambient temperature.

-

Reaction: Stir for 3 hours. The color typically shifts to a lighter yellow-brown.

-

Validation: Analyze an aliquot via ¹⁹F NMR.

-

Diagnostic Signal: Look for a shift of the C2-F signal (originally ~ -90 ppm) disappearing and a new fluoride signal attached to Ni (typically -350 to -400 ppm, highly broadened).

-

Outcome: Quantitative formation of trans-[NiF(4-OMe-C₅F₃N)(PEt₃)₂].

-

Organolithium Functionalization

Direct reaction with organolithium reagents allows for the introduction of alkyl or aryl groups at the C2 position. Unlike transition metal catalysis, this proceeds via an

Regioselectivity Control

The 4-methoxy group prevents attack at C4. The C2 position is activated by the adjacent Nitrogen.

Risk Factor: Lithium-Halogen exchange is generally not observed because the C-F bond is too strong for direct exchange at low temperatures compared to the rate of nucleophilic attack. However, "halogen-dance" type rearrangements can occur if the temperature is not strictly controlled.

Protocol: C2-Alkylation with n-Butyllithium

Objective: Synthesis of 2-butyl-3,5,6-trifluoro-4-methoxypyridine.

-

Setup: Flame-dried 3-neck flask,

atmosphere, -78°C cryostat (acetone/dry ice). -

Solvent: Anhydrous Diethyl Ether (

) is preferred over THF to suppress aggregate-induced side reactions. -

Substrate: Dissolve TFMP-OMe (10 mmol) in

(50 mL). Cool to -78°C. -

Addition: Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise over 20 minutes.

-

Critical: Maintain internal temp < -70°C to avoid poly-substitution.

-

-

Quench: Unlike C-H lithiation, this is an elimination reaction. The LiF byproduct precipitates. Allow to warm to 0°C after 1 hour.

-

Workup: Quench with saturated

. Extract with ether.

Mechanistic Visualizations

Pathway Logic: C-F Activation vs. Nucleophilic Attack

The following diagram illustrates the divergent pathways based on the reagent class (Transition Metal vs. Hard Nucleophile).

Figure 1: Divergent reaction manifolds. Ni(0) proceeds via oxidative insertion, while Organolithiums proceed via addition-elimination.

Catalytic Cycle: Ni-Catalyzed Kumada Coupling

This workflow details the coupling of TFMP-OMe with an Aryl Grignard reagent using Nickel catalysis.

Figure 2: Nickel-catalyzed C–F activation cycle. Note that the C–F bond is converted to a metal-fluoride species which is then scavenged by the magnesium salt.

References

-

C-F Activation Kinetics: Braun, T., & Perutz, R. N. (2002). C−F Bond Activation at Ni(0) and Simple Reactions of Square Planar Ni(II) Fluoride Complexes. The reaction rates of pentafluoropyridine vs. substituted analogs.

-

Source:

-

-

Rh-Catalyzed Activation: Nova, A., et al. (2025). Reactivity of Rhodium Silyl Complexes towards Tetrafluoropyridine Derivatives.

-

Source: [2]

-

-

General Polyfluoropyridine Reactivity: Chambers, R. D., et al. (2003). Reactions of Polyhalopyridines.[3][4][5][6] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-substituted Pyridines.

-

Source:

-

-

Organometallic Cross-Coupling Review: Ohashi, M., & Ogoshi, S. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

-

Source:

-

Sources

- 1. 2,3,5,6-Tetrafluoro-4-methoxypyridine (2375-90-8) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Reactivity of Methoxy-Tetrafluoropyridines

Executive Summary

The methoxy-tetrafluoropyridine (MeO-TFP) scaffold represents a critical structural motif in modern drug discovery and materials science. It serves as a lipophilic, electron-deficient bioisostere for phenyl rings, offering unique metabolic blocking properties due to the C-F bonds. However, the stability of the methoxy group in this highly fluorinated environment is non-intuitive.

This guide provides a definitive technical analysis of the 4-methoxy-2,3,5,6-tetrafluoropyridine motif. Unlike standard anisoles, the electron-deficient pyridine ring fundamentally alters the reactivity of the methoxy ether, creating a dichotomy: the C-O bond is chemically robust against typical hydrolysis, yet the scaffold itself remains highly reactive toward nucleophilic attack at the ortho positions.

Electronic Architecture & Regiocontrol

To understand the stability of the methoxy group, one must first understand the electronic landscape of the parent molecule, pentafluoropyridine (PFP).

The Nucleophilic Paradox

Pentafluoropyridine is highly susceptible to Nucleophilic Aromatic Substitution (

-

Mechanism: The nucleophile attacks the ring to form a Meisenheimer complex.

-

Causality: Attack at the C-4 position allows the negative charge to delocalize onto the electronegative nitrogen atom. Attack at C-2/C-6 or C-3/C-5 does not offer this degree of stabilization.

-

Outcome: The resulting 4-methoxy-2,3,5,6-tetrafluoropyridine is the primary product.

Electronic Feedback Loop

Once the methoxy group is installed at C-4, it acts as a resonance electron donor (EDG), slightly deactivating the ring toward further nucleophilic attack compared to PFP. However, the inductive withdrawal of the four remaining fluorines ensures the ring remains electrophilic.

Chemical Stability Profile

Stability in Basic Media (Nucleophilic Integrity)

Status: Conditionally Unstable

While the methoxy group (

-

Risk: Exposure to strong nucleophiles (e.g., thiolates, amines, or excess methoxide) will result in the displacement of the C-2 fluorine, not the methoxy group.

-

Implication: In synthetic schemes, the MeO-TFP moiety must be protected from strong nucleophiles unless C-2 functionalization is intended.

Stability in Acidic Media (Hydrolytic Integrity)

Status: High Kinetic Stability

Standard methoxypyridines are prone to acid-catalyzed hydrolysis to form pyridones. However, MeO-TFP exhibits enhanced stability against this pathway due to the "Fluorine Shield."

-

Basicity Suppression: The four fluorine atoms inductively withdraw electron density, rendering the pyridine nitrogen extremely non-basic (

). -

Consequence: Protonation of the nitrogen—the first step in acid-catalyzed hydrolysis—is energetically unfavorable. Therefore, the methoxy group resists cleavage in aqueous mineral acids (HCl,

) at ambient temperatures. -

Exception: Lewis acids (e.g.,

) or strong nucleophilic acids (concentrated HI) will cleave the ether bond via an

Biological & Metabolic Stability

Context: Drug Development[2][3][4]

In a biological context, the stability concerns shift from

-

Oxidative Dealkylation: The methoxy group is a "soft spot" for Cytochrome P450 (CYP) enzymes. Despite the fluorinated ring, the methyl protons are accessible.

-

Metabolic Pathway:

-

CYP-mediated hydroxylation of the methyl group (

). -

Collapse of the hemiacetal.

-

Formation of 2,3,5,6-tetrafluoropyridin-4-ol (which tautomerizes to the pyridone).

-

-

Mitigation Strategy: Deuteration of the methoxy group (

) can significantly improve metabolic half-life by exploiting the Kinetic Isotope Effect (KIE).

Visualizing the Reactivity Landscape

The following diagram maps the synthesis, stability limits, and metabolic fate of the scaffold.

Figure 1: The reactivity landscape of pentafluoropyridine. Note the bifurcation at the 4-methoxy intermediate: it is stable to mild acid but susceptible to further nucleophilic attack or metabolic dealkylation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Methoxy-2,3,5,6-tetrafluoropyridine

This protocol ensures mono-substitution at C-4 and prevents the formation of the C-2/C-4 bis-substituted byproduct.

Reagents:

-

Pentafluoropyridine (1.0 equiv)

-

Sodium Methoxide (NaOMe), 0.5M in MeOH (1.05 equiv)

-

Tetrahydrofuran (THF), anhydrous

Workflow:

-

Setup: Charge a flame-dried round-bottom flask with Pentafluoropyridine (1.0 g, 5.9 mmol) and anhydrous THF (20 mL) under Argon.

-

Cooling: Cool the solution to -78°C (acetone/dry ice bath). Crucial: Low temperature is required to suppress C-2 attack.

-

Addition: Add NaOMe solution dropwise over 30 minutes via syringe pump.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated

solution (5 mL). -

Workup: Extract with

(3x), wash organics with brine, dry over -

Validation:

NMR should show two signals (AA'XX' system) corresponding to the symmetrical structure.

Protocol B: Acid Stability Stress Test

Validates the robustness of the ether bond against hydrolysis.

Workflow:

-

Dissolve 4-methoxy-tetrafluoropyridine (50 mg) in a mixture of

(1:1). -

Heat to 60°C for 24 hours.

-

Analysis: Monitor by LC-MS or

NMR. -

Expectation: >95% recovery of starting material. (Significant degradation indicates presence of Lewis acid contaminants or extreme temperatures >100°C).

Comparative Stability Matrix

| Condition | Stability Rating | Major Degradation Pathway | Mechanism |

| Neutral (pH 7) | Excellent | None | N/A |

| Aqueous Acid (pH 1) | Good | Slow Hydrolysis | Protonation of ether oxygen (N is too weak) |

| Lewis Acid ( | Poor | Demethylation | Coordination to Oxygen -> |

| Mild Base ( | Excellent | None | N/A |

| Strong Nucleophile | Poor | Ring Substitution ( | Attack at C-2 displacing Fluorine |

| Liver Microsomes | Moderate | O-Dealkylation | CYP-mediated oxidation |

References

-

Regioselectivity of Nucleophilic

-

Metabolic Stability of Fluorin

- Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

- Context: Discusses the metabolic fate of alkoxypyridines and the protective effect of fluorine on the ring vs. the liability of the alkyl group.

-

URL:[Link]

-

Synthesis of 4-alkoxytetrafluoropyridines

-

Nucleophilic Arom

- Source: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.

- Context: General mechanistic grounding for on electron-deficient rings.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Fluorine "Black Hole": A Technical Guide to 4-Substituted Tetrafluoropyridines

Executive Summary & Core Directive

This guide addresses the electronic and synthetic utility of 4-substituted-2,3,5,6-tetrafluoropyridines (4-sub-TFPs) . Unlike perfluorobenzene, the tetrafluoropyridyl (TFP) moiety possesses a "privileged" electronic architecture driven by the synergistic electron-withdrawal of the ring nitrogen and the four fluorine atoms.[1]

The Directive: For researchers in drug discovery and materials science, the TFP group is not merely a structural spacer; it is a tunable electronic sink . This guide details how to exploit the C4-position regioselectivity, validate synthesis via

Electronic Architecture: The "Why" of C4 Selectivity

To master TFP chemistry, one must understand the electronic vectors at play.[1] The pentafluoropyridine (PFP) core is highly

The Activation Hierarchy

Nucleophilic Aromatic Substitution (

However, the C4 position is the exclusive site of attack under mild conditions.[1][2][3]

-

Reasoning: While both C2 and C4 are activated by Nitrogen, the incoming nucleophile at C4 forms a Meisenheimer complex that is stabilized by the para-nitrogen without the steric hindrance associated with the lone pair repulsion seen at the C2/C6 positions (adjacent to N).[1]

-

The "Fluorine Effect": The fluorine atoms at C3/C5 (meta to N, ortho to C4) further activate the C4 center via inductive withdrawal, making C4 a "hotspot" for nucleophilic attack.[1]

Visualization: Regioselective Mechanism

The following diagram illustrates the kinetic pathway favoring C4 substitution over C2.[1]

Figure 1: Reaction coordinate showing the kinetic preference for C4 substitution due to maximized charge stabilization.[1]

Synthetic Protocol: The Gateway

Objective: Synthesis of a 4-thio-substituted TFP (Model for Cysteine Bioconjugation). Target: 4-(Phenylthio)-2,3,5,6-tetrafluoropyridine.[1]

Reagents & Setup

-

Substrate: Pentafluoropyridine (PFP) [CAS: 700-16-3]. Note: Volatile (bp 84°C).[1]

-

Nucleophile: Thiophenol (1.0 equiv).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) or

.[1] -

Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve PFP (1.0 mmol) in dry MeCN (5 mL). Cool to 0°C. Why? Controlling temperature prevents over-substitution at C2/C6.[1]

-

Addition: Add the base (1.1 equiv) followed by dropwise addition of Thiophenol (1.0 equiv).[1]

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via

NMR (see Section 4). -

Quench: Dilute with DCM, wash with water (

) and brine. -

Purification: Flash chromatography (Hexane/EtOAc). Note: TFP derivatives are often UV-active but may streak;

monitoring is superior.[1]

Troubleshooting & Decision Tree

Figure 2: Operational workflow for monitoring the synthesis of 4-substituted TFPs.

Physicochemical Profiling & Data Validation

The most critical validation tool for this chemistry is

The Self-Validating NMR System

Pentafluoropyridine (Starting Material) has three distinct fluorine environments. Upon substitution at C4, the symmetry changes, and the unique C4-Fluorine signal disappears.[1]

Table 1:

| Compound State | Signal A (Ortho, 2,6-F) | Signal B (Para, 4-F) | Signal C (Meta, 3,5-F) | Interpretation |

| Pentafluoropyridine | Intact core.[1] 4-F is key indicator. | |||

| 4-Substituted TFP | ABSENT | Successful C4 substitution. | ||

| 2,4-Disubstituted | Complex / Shifted | Absent | Complex Asymmetry | Over-reaction (impurity). |

Note: The "meta" fluorines (3,5-F) often shift significantly depending on the electron-donating/withdrawing nature of the new nucleophile at C4.[1]

Lipophilicity & Bioisosterism

The 4-sub-TFP moiety is a bioisostere for phenyl and heteroaryl rings but with distinct properties:

-

Quadrupole Moment: The perfluorinated ring creates an inverted quadrupole moment compared to benzene, promoting

-stacking with electron-rich residues (e.g., Trp, Phe) in protein binding pockets.[1] -

Metabolic Stability: The C-F bond strength prevents oxidative metabolism (e.g., P450 hydroxylation) at the ring positions.[1]

Applications in Drug Discovery: The "Cysteine Click"[1]

The high reactivity of PFP with thiols at C4 has led to its adoption in peptide stapling and bioconjugation.[1]

Mechanism of Action

Cysteine residues in peptides attack C4 of PFP (or a PFP-linker) to form a stable thioether.[1]

-

Selectivity: At pH 8.0, cysteine thiols are nucleophilic enough to react, while lysine amines are generally protonated or kinetically slower to react with the TFP core compared to the soft thiol nucleophile.[1]

-

Stability: The resulting aryl-thioether is stable in plasma, unlike maleimides which can undergo retro-Michael addition or hydrolysis.[1]

Protocol Adaptation for Peptides

-

Buffer: TRIS or Phosphate buffer (pH 7.5 - 8.0).

-

Co-solvent: DMF or DMSO (if peptide solubility is low).[1]

-

Stoichiometry: Use excess PFP-linker (1.5 - 2.0 equiv) relative to free thiols.

-

Purification: HPLC immediately. The TFP adduct adds significant hydrophobicity, increasing retention time.[1]

References

-

Chambers, R. D., et al. (1964).[1] Nucleophilic substitution in pentafluoropyridine.[1][4] Journal of the Chemical Society.[1] Link

-

Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron.[1] Link[1]

-

Spokoyny, A. M., et al. (2016).[1] Pentelute Lab: Perfluoroaryl-Cysteine SNAr Chemistry. Nature.[1] Link (Contextual reference on C-F activation).

-

Reimann, O., et al. (2015).[1] Site-selective labeling of proteins using perfluoroaromatic reagents. Chemical Communications.[1] Link

-

BenchChem Technical Support. (2025). Regioselectivity in Nucleophilic Substitution of Pentafluoropyridine.[1][2][3][4]Link[1]

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

2,3,5,6-Tetrafluoro-4-methoxypyridine as a chemical building block

2,3,5,6-Tetrafluoro-4-methoxypyridine: Strategic Building Block for Polyfluorinated Scaffolds

Executive Summary

In the high-stakes arena of drug discovery and agrochemical development, 2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS: 2375-90-8) serves as a critical electrophilic scaffold. Unlike its parent compound, pentafluoropyridine (PFP), this 4-methoxy derivative offers a "tamed" yet highly reactive platform for regioselective functionalization. By masking the highly activated C4 position with a methoxy group, researchers can direct subsequent nucleophilic attacks to the C2 and C6 positions, enabling the construction of complex, polysubstituted pyridine architectures found in next-generation kinase inhibitors and fluorinated agrochemicals.

This guide details the synthesis, reactivity profile, and application of this building block, emphasizing the "Fluorine Effect"—where strategic fluorination modulates metabolic stability (

Chemical Profile & Properties[1][2][3]

| Property | Data |

| CAS Number | 2375-90-8 |

| IUPAC Name | 2,3,5,6-Tetrafluoro-4-methoxypyridine |

| Molecular Formula | |

| Molecular Weight | 181.09 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | >102°C (est.[1] based on PFP) |

| Solubility | Soluble in DCM, THF, MeCN; low solubility in water |

| Key Spectral Feature |

Synthesis & Production Logic

Expertise & Experience: The primary challenge in synthesizing this building block is preventing over-substitution. Pentafluoropyridine is hyper-electrophilic; without strict stoichiometric control, the reaction cascades to form 2,4-dimethoxy and 2,4,6-trimethoxy byproducts.

Protocol: Regioselective Methoxylation of Pentafluoropyridine

Objective: Synthesize 2,3,5,6-tetrafluoro-4-methoxypyridine with >95% regioselectivity.

Reagents:

-

Pentafluoropyridine (1.0 equiv)

-

Sodium Methoxide (NaOMe), 0.5 M in Methanol (0.95 equiv)

-

Solvent: Anhydrous Diethyl Ether (

) or THF

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Pentafluoropyridine (PFP) and anhydrous

under -

Addition: Add the NaOMe solution dropwise over 60 minutes. Validation: Rapid addition creates localized high concentrations of methoxide, leading to disubstitution.

-

Equilibration: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench & Workup: Quench with saturated

. Extract with -

Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation.

Self-Validating Checkpoint (

-

Starting Material (PFP): 3 signals (2,6-F; 3,5-F; 4-F).

-

Product: 2 signals (2,6-F and 3,5-F). The disappearance of the unique para-fluorine signal confirms C4 substitution.

Reactivity Landscape & Mechanism

The utility of 2,3,5,6-tetrafluoro-4-methoxypyridine lies in its predictable

-

The C4 Preference (Pre-synthesis): In PFP, nucleophilic attack occurs at C4 because the resulting Meisenheimer intermediate places the negative charge on the nitrogen atom (para-stabilization), which is the most energetically favorable resonance contributor.

-

The C2/C6 Shift (Post-synthesis): Once the C4 position is occupied by the methoxy group (an electron-donating group via resonance, but inductively withdrawing), the electronic landscape shifts. The next most activated positions are C2 and C6, adjacent to the ring nitrogen.

Visualizing the Substitution Pathway

Caption: Regioselective pathway. C4 substitution is kinetically favored. Control of temperature prevents C2 attack (SideProduct).

Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

The tetrafluoropyridine core acts as a rigid, lipophilic linker. The 4-methoxy group can serve two roles:

-

Permanent Feature: Modulating the pKa of the pyridine nitrogen.

-

Leaving Group Precursor: In rare cases, the methoxy can be demethylated to a pyridone or activated for displacement, though the fluorines are generally better leaving groups.

B. Library Generation via Sequential

Researchers use this building block to create libraries of 2,4-disubstituted pyridines.

-

Step 1: Purchase or synthesize 2,3,5,6-tetrafluoro-4-methoxypyridine.

-

Step 2: React with Amine A (R-NH2) to install functionality at C2.

-

Step 3: React with Thiol B (R-SH) to install functionality at C6 (requires higher temp).

C. C-F Bond Activation

The C-F bonds at positions 2 and 6 are susceptible to oxidative addition by transition metals (Ni, Rh), allowing for cross-coupling reactions (Suzuki-Miyaura, Stille) that replace a fluorine with an aryl or alkyl group, accessing chemical space unreachable by standard condensation chemistry.

Safety & Handling

-

Hazards: Fluorinated pyridines are skin irritants and lachrymators. PFP is highly volatile. The 4-methoxy derivative is less volatile but should still be handled in a fume hood.

-

Incompatibility: Avoid strong oxidizers and reducing agents.

-

Waste: Fluorinated organics cannot be disposed of with standard organic waste in some jurisdictions due to HF formation during incineration; segregate according to local EHS protocols.

References

-

Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic, 1969. Link

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003. Link

-

Vlasov, V. M. "Fluorinated pyridines as building blocks in organic synthesis." Journal of Fluorine Chemistry, 1993. Link

-

VulcanChem. "2,3,5,6-Tetrafluoro-4-methoxypyridine Product Data." VulcanChem Catalog, 2024. Link

- Banks, R. E. "Organofluorine Chemistry: Principles and Commercial Applications." Plenum Press, 1994.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Executive Summary

This guide details the protocol for the synthesis of 2,3,5,6-tetrafluoro-4-methoxypyridine (CAS: 2375-90-8) from pentafluoropyridine (PFP). This transformation is a cornerstone reaction in organofluorine chemistry, utilized to generate fluorinated scaffolds for pharmaceutical intermediates and specialized organometallic ligands.

The protocol relies on a thermodynamically and kinetically controlled Nucleophilic Aromatic Substitution (

Scientific Foundation & Reaction Design

Mechanistic Rationale

Pentafluoropyridine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the five fluorine atoms and the ring nitrogen. The reaction proceeds via an addition-elimination mechanism (

-

Regioselectivity (The "Why"): Nucleophilic attack occurs almost exclusively at the 4-position (para) .

-

Electronic Effect: The nitrogen atom withdraws electron density, making the C-2, C-4, and C-6 positions electrophilic. However, the intermediate Meisenheimer complex formed by attack at C-4 is stabilized by the ability of the nitrogen to accommodate the negative charge (para-quinonoid resonance structure) without disrupting the symmetry as severely as ortho-attack.

-

Steric Effect: The C-4 position is less sterically hindered than the C-2/C-6 positions, which are flanked by the nitrogen lone pair and adjacent fluorines.

-

Self-Validating Control Systems

To ensure "Trustworthiness" and reproducibility, this protocol incorporates specific control points:

-

Stoichiometric Control: A precise 1:1.05 ratio of PFP to Methoxide is used. Excess methoxide leads to 2,4-disubstitution.

-

Temperature Gating: The reaction is initiated at 0°C. Higher temperatures during addition promote poly-substitution.

-

In-Process Monitoring:

NMR is the gold standard for validation. The starting material (3 signals) collapses into a distinct 2-signal pattern (AA'XX' system) for the product.

Visualization of Reaction Pathway

Experimental Protocol

Materials & Reagents[1][2]

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |

| Pentafluoropyridine | 169.05 | 1.0 | 1.55 | Substrate |

| Sodium Methoxide (0.5M in MeOH) | 54.02 | 1.05 | ~0.8 | Reagent |

| Methanol (Anhydrous) | 32.04 | Solvent | 0.79 | Solvent |

| Dichloromethane (DCM) | 84.93 | Workup | 1.33 | Extraction |

| Magnesium Sulfate | 120.37 | Drying | - | Drying Agent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Apparatus: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with nitrogen (repeat 3x).

-

Charging: Add Pentafluoropyridine (1.69 g, 10 mmol) and 15 mL anhydrous Methanol to the flask.

-

Cooling: Submerge the flask in an ice/water bath and cool to 0 °C . Stir for 10 minutes to ensure thermal equilibrium.

Phase 2: Controlled Addition

-

Reagent Prep: Charge the addition funnel with Sodium Methoxide solution (21 mL of 0.5M in MeOH, 10.5 mmol) .

-

Note: Using a dilute solution prevents localized "hotspots" of high concentration that favor di-substitution.

-

-

Addition: Dropwise add the NaOMe solution over 30 minutes . Maintain internal temperature < 5 °C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2 hours.

-

Checkpoint: TLC (Silica, 10% EtOAc/Hexane) or

NMR aliquot can confirm consumption of PFP.

-

Phase 3: Workup & Purification

-

Quench: Pour the reaction mixture into 50 mL of cold water to quench any excess methoxide and dissolve NaF salts.

-

Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL) .

-

Note: The product is an oil; ensure careful separation.

-

-

Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous

. -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, 30 °C bath, >200 mbar).

-

Caution: The product is volatile (bp ~102 °C at atm, ~28 °C at 0.85 mbar). Do not use high vacuum or high heat during concentration.

-

-

Purification: If necessary, purify via vacuum distillation (Kugelrohr or short-path) to obtain a colorless oil.

Workflow Diagram

Characterization Data

To validate the synthesis, compare your isolated material against these standard spectral data points.

| Technique | Parameter | Expected Value | Assignment |

| -99.3 (m, 2F) | F-2, F-6 (Ortho to N) | ||

| -169.8 (m, 2F) | F-3, F-5 (Meta to N) | ||

| 4.29 (t, | -OCH | ||

| Physical | State | Colorless Oil | - |

| Physical | Boiling Point | ~102 °C (atm) / 28 °C (0.85 mbar) | - |

Note: The triplet splitting in the proton NMR arises from long-range coupling with the ortho-fluorine atoms.

Safety & Handling

-

Pentafluoropyridine: Flammable liquid.[2] Causes severe skin burns and eye damage. Vapors are harmful. Handle strictly in a fume hood.

-

Sodium Methoxide: Corrosive and moisture sensitive.

-

Waste Disposal: Aqueous waste will contain Fluoride ions (

). Dispose of according to specific halogenated waste protocols.

References

-

Reaction Mechanism & Regioselectivity

-

Chambers, R. D., et al. "Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1964. Link

-

-

Spectral Data & Synthesis

-

Pike, S. J., et al. "Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes." Organometallics, 2013, 33(2), 586-593. (Contains detailed characterization of the methoxy derivative). Link

-

-

General Protocol Grounding

-

Banks, R. E., et al. "Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1965. Link

-

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution on Pentafluoropyridine

Executive Summary

This application note details the protocol for the regioselective synthesis of 4-methoxy-2,3,5,6-tetrafluoropyridine via nucleophilic aromatic substitution (

Polyfluorinated heterocycles are critical scaffolds in medicinal chemistry and materials science due to their unique lipophilicity and metabolic stability. However, their extreme electron deficiency requires precise reaction control to prevent over-substitution or regio-scrambling. This guide provides a validated workflow, mechanistic rationale, and safety protocols to ensure high-yield, exclusive C4-substitution.

Mechanistic Insight & Regioselectivity

The "Para-Directing" Effect in Perfluoroheterocycles

Pentafluoropyridine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the five fluorine atoms and the ring nitrogen. When reacting with hard nucleophiles like methoxide (

Why C4 and not C2? The regioselectivity is governed by the stability of the Meisenheimer Complex (anionic intermediate).

-

Inductive Stabilization: Attack at the C4 position places the negative charge on the ring nitrogen and the carbons bearing the ortho-fluorines. The nitrogen atom (being highly electronegative) effectively stabilizes this negative charge.

-